Stereochemical Definition: (S,S)-Diastereomer Specificity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS 1401669-15-5) is unambiguously assigned as the (S,S)-diastereomer based on its IUPAC name, which specifies (2S) configuration at both the alanine α-carbon and the pyrrolidine 2-position: N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide . Its InChI Key, HRZIFLIJPNZBET-JQWIXIFHSA-N, contains the full stereochemical specification layer and differs from that of CAS 1354029-06-3 (InChI Key HRZIFLIJPNZBET-PUPNTHPHNA-N), confirming these are distinct diastereomers rather than identical compounds . The differing MDL numbers—MFCD21096302 for the target vs. MFCD21096301 for CAS 1354029-06-3—further corroborate their discrete chemical identities . A researcher intending to reproduce or extend work on the alanyl-prolyl-isopropylamide pharmacophore must select the correct diastereomer; substitution with the alternative diastereomer introduces an uncontrolled stereochemical variable that may alter binding geometry at chiral enzyme active sites by altering the spatial orientation of the primary amine and isopropyl groups.
| Evidence Dimension | Stereochemical identity (InChI Key stereochemical layer) |
|---|---|
| Target Compound Data | InChI Key: HRZIFLIJPNZBET-JQWIXIFHSA-N (defines (2S,2'S) absolute configuration); MDL: MFCD21096302 |
| Comparator Or Baseline | CAS 1354029-06-3: InChI Key HRZIFLIJPNZBET-PUPNTHPHNA-N (different stereoisomer at one or both chiral centres); MDL: MFCD21096301 |
| Quantified Difference | Discrete InChI Key stereochemical sub-layer; two distinct MDL numbers; two distinct CAS registry numbers |
| Conditions | Structural identity verification via IUPAC nomenclature comparison and InChI Key analysis, as reported on Fluorochem and CymitQuimica product pages |
Why This Matters
For chiral recognition-dependent applications (e.g., protease active-site binding), diastereomer selection is non-negotiable; procurement of the wrong CAS number constitutes a different chemical entity with unvalidated biological properties.
